molecular formula C26H30N2S B565751 N'-(2,4-Dimethylphenyl) Vortioxetine CAS No. 1446751-00-3

N'-(2,4-Dimethylphenyl) Vortioxetine

Número de catálogo: B565751
Número CAS: 1446751-00-3
Peso molecular: 402.6
Clave InChI: NVRRNKGZNKULNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Nomenclature and International Union of Pure and Applied Chemistry Classification

N'-(2,4-Dimethylphenyl) Vortioxetine is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 1-(2,4-dimethylphenyl)-4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. This comprehensive designation reflects the molecule's complex structural architecture, which incorporates multiple aromatic ring systems connected through sulfur bridging and piperazine linkages. The compound belongs to the broader chemical class of substituted piperazines, specifically those containing thioether functional groups and dimethylphenyl substituents.

The molecular structure features a central piperazine ring system that serves as the core scaffold, with two distinct aromatic domains extending from opposite nitrogen atoms. The first aromatic component consists of a 2,4-dimethylphenyl group directly attached to one piperazine nitrogen, while the second involves a more complex arrangement where the piperazine connects to a phenyl ring that is further linked via a sulfur atom to another 2,4-dimethylphenyl moiety. This structural complexity gives rise to the compound's unique three-dimensional conformation and chemical properties.

The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the piperazine ring serving as the principal functional group. The numbering system begins with the piperazine nitrogen atoms, designated as positions 1 and 4, with subsequent substitutions clearly defined according to their attachment points and spatial relationships within the molecular framework.

Chemical Abstract Service Registry Information (1446751-00-3)

The compound this compound has been assigned the unique Chemical Abstract Service registry number 1446751-00-3, which serves as its definitive chemical identifier in scientific databases and regulatory systems worldwide. This registry number provides unambiguous identification for the compound across various chemical information systems and ensures accurate tracking in research, manufacturing, and regulatory contexts.

Comprehensive molecular data associated with this Chemical Abstract Service number reveals the compound's empirical formula as C26H30N2S, corresponding to a molecular weight of 402.59 atomic mass units. The molecular composition indicates the presence of 26 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom, distributed across the complex polycyclic structure. The accurate mass determination yields a value of 402.21 atomic mass units, providing precise identification capabilities for mass spectrometric analysis and verification procedures.

The compound's Simplified Molecular Input Line Entry System representation has been recorded as CC(C=C(C)C=C1)=C1SC2=CC=CC=C2N3CCN(C4=CC=C(C)C=C4C)CC3, which provides a standardized linear notation for computational chemistry applications and database searches. This notation system enables efficient storage and retrieval of structural information while maintaining complete connectivity and stereochemical details necessary for accurate compound identification and analysis.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstract Service Number 1446751-00-3
Molecular Formula C26H30N2S
Molecular Weight 402.59 g/mol
Accurate Mass 402.21 g/mol
International Union of Pure and Applied Chemistry Name 1-(2,4-dimethylphenyl)-4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine
Simplified Molecular Input Line Entry System CC(C=C(C)C=C1)=C1SC2=CC=CC=C2N3CCN(C4=CC=C(C)C=C4C)CC3

Historical Context of Discovery and Development

The development of this compound emerged from comprehensive pharmaceutical research programs focused on the synthesis and characterization of novel antidepressant compounds and their associated synthetic intermediates. The compound's discovery represents part of the broader medicinal chemistry efforts surrounding the development of multimodal serotonergic agents, which began gaining significant attention in the early 21st century as researchers sought alternatives to traditional selective serotonin reuptake inhibitors.

Historical records indicate that this particular derivative was identified during systematic structure-activity relationship studies aimed at understanding the pharmacological properties of various substituted piperazine analogs. The synthetic pathway leading to this compound involved advanced organic chemistry methodologies, including palladium-catalyzed cross-coupling reactions and specialized C-N bond formation techniques that were refined during the late 2000s and early 2010s.

The compound's characterization and formal identification occurred as part of comprehensive impurity profiling studies required for pharmaceutical development programs. These investigations necessitated the isolation, purification, and complete structural elucidation of numerous synthetic byproducts and degradation compounds, leading to the establishment of reference standards for analytical purposes. The development timeline coincided with increasing regulatory emphasis on impurity identification and control in pharmaceutical manufacturing processes.

Research documentation from patent literature reveals that synthetic routes to this compound were developed using innovative catalytic systems, including copper-based catalysts that could promote both carbon-nitrogen and carbon-sulfur bond formation in single-pot reactions. These methodological advances represented significant improvements over earlier synthetic approaches that required multiple steps and expensive palladium catalysts, making the compound more accessible for research and industrial applications.

Relationship to Parent Compound Vortioxetine

This compound exhibits a well-defined structural relationship to its parent compound, Vortioxetine, which is systematically known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. The parent compound Vortioxetine represents a clinically approved antidepressant medication that operates through multiple serotonergic mechanisms, including serotonin transporter inhibition and direct modulation of various serotonin receptor subtypes.

The structural modification present in this compound involves the addition of a 2,4-dimethylphenyl substituent to the second nitrogen atom of the piperazine ring system. This chemical transformation fundamentally alters the compound's molecular architecture while preserving the core structural elements responsible for serotonergic activity in the parent molecule. The modification results in a substantially larger molecular framework with increased lipophilicity and altered conformational flexibility compared to the original Vortioxetine structure.

Comparative molecular analysis reveals that both compounds share the characteristic 2,4-dimethylphenylthio-substituted phenyl group attached to one piperazine nitrogen, which represents a critical pharmacophore element in the parent compound's mechanism of action. However, the additional 2,4-dimethylphenyl substitution in the derivative creates a symmetrical bis-aryl piperazine structure that significantly modifies the compound's overall three-dimensional shape and electronic properties.

The relationship between these compounds has important implications for pharmaceutical research, particularly in the context of metabolic studies and impurity profiling. This compound has been identified as a potential synthetic impurity or degradation product in Vortioxetine manufacturing processes, necessitating its characterization and quantification for quality control purposes. This relationship underscores the importance of understanding structural analogs in pharmaceutical development and regulatory compliance.

Table 2: Structural Comparison Between this compound and Parent Compound Vortioxetine

Structural Feature This compound Vortioxetine
Molecular Formula C26H30N2S C18H22N2S
Molecular Weight 402.59 g/mol 298.448 g/mol
Piperazine Substitution Pattern Bis-substituted Mono-substituted
2,4-Dimethylphenyl Groups Two groups present One group present
Sulfur Bridge Present Present
Chemical Abstract Service Number 1446751-00-3 508233-74-7

The synthetic relationship between these compounds also extends to their preparation methodologies, with this compound potentially arising from over-alkylation reactions during Vortioxetine synthesis or from separate synthetic routes designed to access bis-substituted piperazine analogs. Understanding these synthetic connections provides valuable insights for process optimization and impurity control strategies in pharmaceutical manufacturing environments.

Propiedades

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRNKGZNKULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

(2,4-Dimethylphenyl)(2-iodophenyl)sulfane (V)

This crystalline solid (mp 89–91°C) is pivotal across multiple routes. Its synthesis via Sandmeyer reaction ensures cost-effective iodination, avoiding direct metal catalysis.

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

A protected intermediate enabling selective thioether formation, this compound’s Boc group is cleaved under acidic conditions, minimizing side reactions.

Industrial Applications and Process Optimization

Modern manufacturing prioritizes copper-catalyzed methods for:

  • Cost reduction : Copper catalysts are 10–20x cheaper than palladium equivalents.

  • Ligand simplicity : Avoids phosphine ligands requiring stringent handling.

  • Waste minimization : Aqueous workups replace chromatography, aligning with green chemistry principles .

Análisis De Reacciones Químicas

N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Clinical Efficacy in Major Depressive Disorder

Numerous randomized controlled trials have established the efficacy of vortioxetine in treating MDD. Key findings include:

  • Improvement in Cognitive Function : Studies show significant enhancements in cognitive performance among patients treated with vortioxetine compared to placebo, with improvements observed across various cognitive domains .
  • Safety and Tolerability : Vortioxetine is generally well-tolerated, with gastrointestinal side effects being the most commonly reported. In long-term studies, it has demonstrated a favorable safety profile .

Summary of Clinical Trials

StudySample SizeTreatment DurationKey Findings
Alvarez et al. (2012)208 (Vortioxetine), 113 (Venlafaxine), 105 (Placebo)8 weeksSignificant improvement in depressive symptoms with vortioxetine
Boulenger et al. (2014)302 (Vortioxetine), 147 (Duloxetine), 158 (Placebo)6 weeksVortioxetine showed superior efficacy over Duloxetine
Montgomery et al. (2014)253 (Vortioxetine), 246 (Agomelatine)8 weeksVortioxetine demonstrated greater efficacy than Agomelatine

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that vortioxetine may be beneficial for patients with cognitive impairment associated with Alzheimer's disease. A six-month observational study found significant improvements in depressive symptoms among patients with mild-to-moderate Alzheimer's disease treated with vortioxetine . The results showed:

  • Enhanced scores on the Geriatric Depression Scale (GDS)
  • Improvements in neuropsychiatric symptoms as measured by the Neuropsychiatric Inventory (NPI)

Seizure Disorders

Vortioxetine has also been explored for its effects on patients experiencing depression alongside seizure disorders. A clinical case study reported alleviation of depressive symptoms in a patient with generalized seizures, suggesting potential dual benefits for mood stabilization and seizure management .

Mecanismo De Acción

N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.

Comparación Con Compuestos Similares

Key Structural Analogues and Derivatives

The table below summarizes vortioxetine derivatives and related compounds based on synthesis intermediates, impurities, and metabolites:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Source
Vortioxetine (base) C₁₈H₂₂N₂S 298.45 g/mol 508233-74-7 Parent compound; 5-HT modulator
Vortioxetine hydrobromide C₁₈H₂₂N₂S·HBr 379.4 g/mol 960203-27-4 Salt form with enhanced solubility
N-Formyl Vortioxetine C₁₉H₂₂N₂OS 326.45 g/mol 2135576-73-5 Formylated derivative; research intermediate
Vortioxetine Diamine Impurity C₁₄H₁₇N₂S·2HCl 317.28 g/mol N/A Synthesis impurity lacking piperazine ring
4-Desmethyl 4-Carboxy Vortioxetine C₁₇H₂₀N₂O₂S 340.42 g/mol N/A Metabolite with carboxyl group

Pharmacological and Chemical Differences

Vortioxetine vs. Lower solubility compared to the hydrobromide salt .

Vortioxetine vs. Diamine Impurity :

  • The diamine impurity replaces the piperazine ring with a flexible ethane-1,2-diamine chain, likely diminishing 5-HT receptor affinity .

Vortioxetine vs. 4-Desmethyl 4-Carboxy Metabolite :

  • Carboxylation at the 4-position increases polarity, enhancing renal excretion but reducing blood-brain barrier penetration .

Actividad Biológica

N'-(2,4-Dimethylphenyl) Vortioxetine, commonly referred to as Vortioxetine, is a novel antidepressant with a unique multimodal mechanism of action. This compound has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and improving cognitive function. This article delves into the biological activity of Vortioxetine, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Vortioxetine is chemically characterized as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide. Its mechanism of action involves multiple pathways:

  • Serotonin Transporter Inhibition : Vortioxetine acts as a serotonin reuptake inhibitor (SRI), enhancing serotonergic neurotransmission by blocking the serotonin transporter (SERT) .
  • Receptor Modulation : It exhibits various receptor activities:
    • Agonist at 5-HT1A receptors
    • Partial Agonist at 5-HT1B receptors
    • Antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors .

This multimodal activity is believed to contribute to its antidepressant effects as well as improvements in cognitive function, learning, and memory .

Randomized Controlled Trials

Several studies have established the efficacy of Vortioxetine in treating MDD:

  • A double-blind, placebo-controlled trial demonstrated significant improvements in cognitive function among adults with recurrent MDD. The results indicated a mean treatment difference from placebo of 0.36 for the 10 mg dose and 0.33 for the 20 mg dose on the composite z-score at week 8 (p < 0.0001) .

Summary of Clinical Findings

StudySample SizeTreatment GroupsPrimary OutcomeResult
Alvarez et al., 2012208Vortioxetine vs. Venlafaxine vs. PlaceboMADRS total scoreSignificant improvement in vortioxetine group
Henigsberg et al., 2012302Vortioxetine vs. Duloxetine vs. PlaceboCognitive function measuresVortioxetine superior to placebo
Boulenger et al., 2014253Vortioxetine vs. AgomelatineSafety and efficacyNo safety concerns; effective

These studies indicate that Vortioxetine not only alleviates depressive symptoms but also enhances cognitive performance independently of mood improvement.

Safety Profile

The safety profile of Vortioxetine has been evaluated across multiple studies:

  • Common adverse effects include nausea and vomiting, but these are generally mild and transient .
  • No significant safety concerns have emerged from clinical trials, reinforcing its tolerability compared to other antidepressants .

Pharmacokinetics

Understanding the pharmacokinetic properties of Vortioxetine is crucial for optimizing its therapeutic use:

  • Bioavailability : Approximately 75% after oral administration.
  • Peak Concentration : Achieved within 7 to 11 hours post-dose.
  • Half-life : Approximately 66 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP2D6 and other cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. How can the structural conformation of N'-(2,4-Dimethylphenyl) Vortioxetine be validated experimentally?

  • Methodology : Use X-ray crystallography with refinement software such as SHELXL to resolve bond lengths, angles, and torsional parameters. Pair this with ORTEP-III for graphical representation of thermal ellipsoids. Validate hydrogen bonding and π-π stacking interactions via comparative analysis with reference standards (e.g., Vortioxetine hydrobromide, CAS 960203-27-4) .
  • Data Contradictions : Discrepancies in bond angles may arise from differences in protonation states (free base vs. hydrobromide salt). Cross-validate with NMR (e.g., 1^1H/13^{13}C) and mass spectrometry (e.g., m/zCloud spectral data) .

Q. What experimental parameters are critical for synthesizing high-purity this compound?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity) to minimize diastereomeric impurities. Monitor intermediates like the diamine impurity (N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine) using HPLC with a C18 column and UV detection at 255 nm .
  • Key Data : Purity thresholds (≥98%) require rigorous recrystallization in solvents like methanol or acetonitrile . Impurity profiles should align with Pharmacopeial standards (e.g., ≤0.5% total impurities) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodology : Adopt OSHA HCS guidelines:

  • Use nitrile gloves and safety goggles during synthesis .
  • Store the compound in a locked, temperature-controlled environment (-20°C) to prevent degradation .
  • Emergency measures: Immediate decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

  • Methodology : Apply SHELXD for phase determination in twinned crystals. Address disorder in the piperazine ring or thioether linkage via iterative refinement (e.g., occupancy factor adjustments). Validate using Hirshfeld surface analysis .
  • Data Contradictions : Disordered regions may lead to artificially inflated R-factors. Cross-check with spectroscopic data (e.g., IR for S-C stretching vibrations at ~700 cm1^{-1}) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

  • Methodology : Perform receptor binding assays (e.g., 5-HT1A_{1A}/5-HT3_3) to compare affinity constants (KiK_i) of derivatives. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups) with serotonin reuptake inhibition .
  • Key Data : Hydrobromide salts (CAS 960203-27-4) exhibit enhanced solubility (>50 mg/mL in water) compared to free bases , influencing bioavailability in preclinical models.

Q. What analytical strategies resolve co-eluting impurities in this compound samples?

  • Methodology : Implement orthogonal separation techniques:

  • HPLC : Use a gradient elution (0.1% TFA in acetonitrile/water) with a pentafluorophenyl column .
  • LC-MS/MS : Quantify trace impurities (e.g., Related Compound G, CAS 1718111) via MRM transitions (e.g., m/z 331 → 176) .
    • Data Contradictions : False-positive peaks may arise from column carryover; validate with blank runs and column regeneration protocols .

Q. How can researchers validate the stability of this compound under accelerated degradation conditions?

  • Methodology : Conduct forced degradation studies:

  • Acid/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress: Treat with 3% H2_2O2_2 at 40°C.
  • Monitor degradation products via UPLC-PDA and compare with impurity standards (e.g., USP 221911) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dimethylphenyl) Vortioxetine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.